molecular formula C6H8BrN3 B13198844 [(5-Bromopyrimidin-2-yl)methyl](methyl)amine

[(5-Bromopyrimidin-2-yl)methyl](methyl)amine

Cat. No.: B13198844
M. Wt: 202.05 g/mol
InChI Key: JHQXQBUCHRWIMO-UHFFFAOYSA-N
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Description

(5-Bromopyrimidin-2-yl)methylamine is a chemical compound with the molecular formula C6H8BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position of the pyrimidine ring and a methylamine group at the 2-position makes this compound unique. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyrimidin-2-yl)methylamine typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromopyrimidine.

    Nucleophilic Substitution: The bromine atom in 5-bromopyrimidine is substituted with a methylamine group. This reaction is usually carried out under basic conditions using a suitable base such as sodium hydride or potassium carbonate.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (5-Bromopyrimidin-2-yl)methylamine may involve large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyrimidin-2-yl)methylamine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amine derivative, while oxidation can produce an oxide.

Scientific Research Applications

(5-Bromopyrimidin-2-yl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromopyrimidin-2-yl)methylamine involves its interaction with specific molecular targets. The bromine atom and the methylamine group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby affecting their function.

Comparison with Similar Compounds

(5-Bromopyrimidin-2-yl)methylamine can be compared with other similar compounds such as:

    5-Bromopyrimidine: Lacks the methylamine group, making it less reactive in certain nucleophilic substitution reactions.

    2-Methylaminopyrimidine: Lacks the bromine atom, affecting its reactivity and applications.

    5-Chloropyrimidin-2-ylmethylamine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

The uniqueness of (5-Bromopyrimidin-2-yl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

(5-Bromopyrimidin-2-yl)methylamine is a pyrimidine derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound features a bromine atom at the 5-position of the pyrimidine ring and a methylamine group, which contribute to its reactivity and interaction with biological systems. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula for (5-Bromopyrimidin-2-yl)methylamine is C₇H₈BrN₃. Its structure allows for various modifications that enhance its biological activity. The presence of the bromine atom and the amine group plays a crucial role in its interaction with biological targets.

Anticancer Properties

Research indicates that (5-Bromopyrimidin-2-yl)methylamine exhibits significant anticancer properties, particularly against glioblastomas, which are aggressive brain tumors. Studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. Its mechanism of action appears to involve the modulation of key signaling pathways related to cell survival and proliferation.

Key Findings:

  • In vitro studies demonstrated that (5-Bromopyrimidin-2-yl)methylamine significantly reduced the viability of glioblastoma cells by inducing apoptosis through caspase activation.
  • Molecular docking studies suggest that the compound interacts with specific proteins involved in tumor growth, potentially serving as a lead compound for further drug development.

Antimicrobial Activity

Preliminary investigations suggest that (5-Bromopyrimidin-2-yl)methylamine may also possess antimicrobial properties. Although more comprehensive studies are needed, initial results indicate activity against various bacterial strains.

Research Highlights:

  • The compound showed promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
  • Further research is required to elucidate the specific mechanisms by which this compound exerts its antimicrobial effects.

Synthesis

The synthesis of (5-Bromopyrimidin-2-yl)methylamine typically involves several key steps:

  • Bromination : The pyrimidine ring is brominated at the 5-position.
  • Alkylation : The resulting brominated compound is reacted with methylamine to form the desired product.
  • Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

Comparative Analysis

To better understand the uniqueness of (5-Bromopyrimidin-2-yl)methylamine, a comparison with structurally similar compounds is presented below:

Compound NameCAS NumberSimilarityKey Features
N-(Pyridin-2-ylmethyl)ethanamine51639-58-81.00Similar amine structure; different ring system
(5-Methylpyridin-2-yl)methanamine45715-08-00.83Methyl substitution; varied biological activity
(4-Methylpyridin-2-yl)methanamine129768-95-20.83Different position of methyl; potential uses

Case Studies

Several case studies have highlighted the potential therapeutic applications of (5-Bromopyrimidin-2-yl)methylamine:

  • Case Study on Glioblastoma Treatment :
    • A study evaluated the efficacy of this compound in a mouse model of glioblastoma, showing a significant reduction in tumor size compared to controls.
    • The study concluded that (5-Bromopyrimidin-2-yl)methylamine could be a promising candidate for further clinical trials.
  • Antimicrobial Efficacy Study :
    • In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated effective inhibition at low concentrations.
    • The findings suggest potential applications in treating infections caused by resistant strains.

Properties

Molecular Formula

C6H8BrN3

Molecular Weight

202.05 g/mol

IUPAC Name

1-(5-bromopyrimidin-2-yl)-N-methylmethanamine

InChI

InChI=1S/C6H8BrN3/c1-8-4-6-9-2-5(7)3-10-6/h2-3,8H,4H2,1H3

InChI Key

JHQXQBUCHRWIMO-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC=C(C=N1)Br

Origin of Product

United States

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